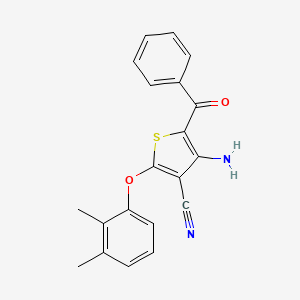

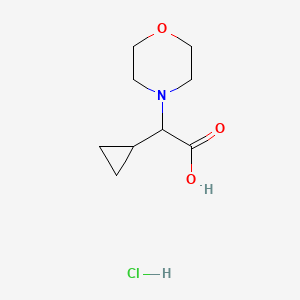

![molecular formula C14H13N3 B2548905 [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine CAS No. 36078-89-4](/img/structure/B2548905.png)

[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs and functionalities. For instance, derivatives of methanamine with different aromatic systems attached have been synthesized and characterized for their potential biological activities. These include biased agonists of serotonin 5-HT1A receptors, scaffolds designed to stabilize parallel turn conformations, and compounds with antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as condensation reactions, [1,3]-dipolar cycloadditions, and multi-component reactions. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, which was found to be high yielding . Another example is the use of (N-isocyanimino) triphenylphosphorane in a four-component reaction to produce densely functionalized methanamine derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques help in confirming the identity and purity of the compounds. The molecular structure and spectroscopic data of related compounds have also been obtained from DFT calculations, providing insights into the geometry, vibrational spectra, and potential energy distribution of the vibrational modes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups and create complex structures with potential biological activities. The reactions are optimized to achieve high yields and selectivity. For example, the four-component reaction involving (N-isocyanimino) triphenylphosphorane allows for the efficient preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without the need for a catalyst or activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are evaluated to determine their suitability for biological applications. This includes assessing their solubility, metabolic stability, and ability to penetrate biological membranes. For instance, the lead structure in one study displayed high selectivity, solubility, metabolic stability, and did not block important enzymes or transporters, suggesting its potential as an antidepressant drug candidate .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine for their antimicrobial properties. For instance, Visagaperumal et al. (2010) synthesized derivatives by reacting benzotriazole with different substituted aldehydes, which exhibited variable antibacterial and antifungal activities (Visagaperumal et al., 2010). Ajani et al. (2016) reported the synthesis of 2-substituted benzimidazole derivatives, which showed marked potency as antimicrobial agents, with the most active compound being 1H-benzo[d]imidazol-2-yl)methanamine (Ajani et al., 2016). Barot et al. (2017) synthesized novel 1,3,4-thiadiazole; 1,2,4-triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidazole that showed good antibacterial and antifungal activities (Barot et al., 2017).

Catalytic Applications

In catalysis, Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their use in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016). Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its application in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency values (Karabuğa et al., 2015).

Material Science and Corrosion Inhibition

Yadav et al. (2015) investigated amino acid compounds, including benzimidazole derivatives, as inhibitors for steel corrosion in acid solutions, employing electrochemical and theoretical approaches. Their studies showed that these compounds are effective corrosion inhibitors, adhering to the Langmuir adsorption isotherm (Yadav et al., 2015).

Propiedades

IUPAC Name |

[4-(1H-benzimidazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUNYLCJTMEPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

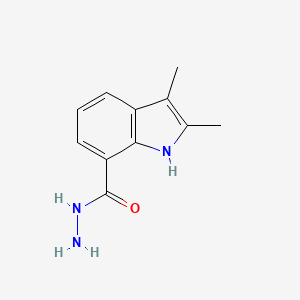

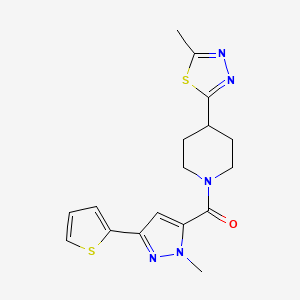

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

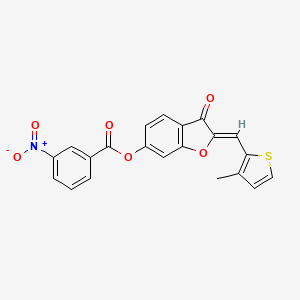

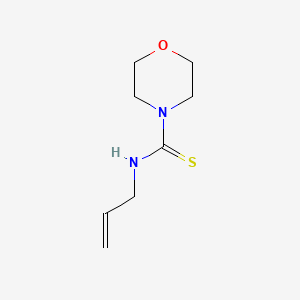

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)

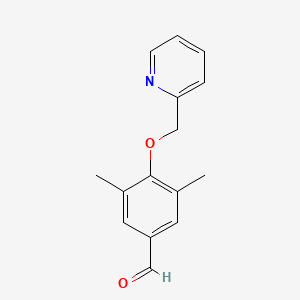

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)

![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)

![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)